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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Proximity Ligation

Assay (PLA) for the detection, visualization, and quantification of Low-Density Lipoprotein

Receptor-Related Protein 8 (LRP8) protein-protein interactions. LRP8, also known as

Apolipoprotein E Receptor 2 (ApoER2), is a critical cell surface receptor involved in neuronal

development, synaptic plasticity, and the pathogenesis of various neurological and oncological

diseases.[1][2][3][4] Understanding its interaction network is crucial for elucidating its biological

functions and for the development of targeted therapeutics.

Introduction to LRP8 and Proximity Ligation Assay
LRP8 is a member of the low-density lipoprotein (LDL) receptor family and functions as a

receptor for Reelin and Apolipoprotein E (ApoE).[5] Its signaling is pivotal in processes such as

neuronal migration and synaptic function.[1][5] The interaction of LRP8 with the intracellular

adapter protein Disabled-1 (Dab1) is a key step in transducing the extracellular Reelin signal.

[6][7] Dysregulation of LRP8 interactions has been implicated in Alzheimer's disease,

schizophrenia, and various cancers.[2][8]

The Proximity Ligation Assay (PLA) is a powerful immunoassay that allows for the in situ

detection of protein-protein interactions with high specificity and sensitivity.[9][10][11] The

assay relies on the close proximity (less than 40 nm) of two target proteins, which are

recognized by specific primary antibodies.[11] Secondary antibodies conjugated with

oligonucleotides (PLA probes) bind to the primary antibodies. When in close proximity, these
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oligonucleotides can be ligated to form a circular DNA template, which is then amplified via

rolling circle amplification. The resulting product is detected using fluorescently labeled probes,

appearing as distinct fluorescent spots, where each spot represents a single protein-protein

interaction event.[11][12]

Application: Detecting the LRP8-Dab1 Interaction in
a Monocytic Cell Line
This protocol describes the application of PLA to detect and quantify the interaction between

LRP8 and its intracellular signaling partner, Dab1. The binding of a ligand, such as Activated

Protein C (APC), to LRP8 on the surface of human monocytic-like U937 cells has been shown

to induce the phosphorylation of Dab1, indicating a direct interaction.[6][7][13] This interaction

can be visualized and quantified using PLA.

Experimental Design and Controls
Positive Control: U937 cells stimulated with a known LRP8 ligand (e.g., APC or Reelin) to

induce the LRP8-Dab1 interaction.

Negative Control 1: Unstimulated U937 cells.

Negative Control 2: U937 cells where either the anti-LRP8 or anti-Dab1 primary antibody is

omitted.

Negative Control 3 (Optional): U937 cells treated with siRNA against LRP8 or Dab1 to

confirm signal specificity.[6]

Quantitative Data Summary
The following table represents simulated quantitative data from a PLA experiment investigating

the LRP8-Dab1 interaction in U937 cells. The data is presented as the average number of PLA

signals per cell.
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Condition Treatment
Average PLA
Signals per
Cell

Standard
Deviation

P-value (vs.
Unstimulated)

Experimental APC (10 nM) 25.4 4.8 <0.001

Negative Control Unstimulated 3.2 1.1 -

Antibody Control
APC (10 nM),

anti-LRP8 only
0.8 0.3 <0.001

Antibody Control
APC (10 nM),

anti-Dab1 only
1.1 0.5 <0.001

siRNA Control
APC (10 nM),

LRP8 siRNA
4.5 1.5 <0.001

Note: This data is for illustrative purposes and represents the expected outcome of a

successful experiment.

Experimental Protocols
Materials and Reagents

U937 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

LRP8 ligand (e.g., recombinant human Activated Protein C)

Primary Antibodies:

Rabbit anti-LRP8 polyclonal antibody

Mouse anti-Dab1 monoclonal antibody

Duolink® In Situ PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)

Duolink® In Situ Detection Reagents (e.g., Red)
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Duolink® In Situ Wash Buffers

Duolink® In Situ Mounting Medium with DAPI

Poly-L-lysine coated coverslips

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking Buffer (provided with Duolink® kit or a solution of 3% BSA in PBS)

Detailed Methodology for LRP8-Dab1 PLA
1. Cell Culture and Treatment: a. Culture U937 cells in appropriate medium to the desired

density. b. Seed cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to

adhere. c. Treat the cells with the LRP8 ligand (e.g., 10 nM APC) for the desired time (e.g., 15-

30 minutes) at 37°C to stimulate the interaction. Include an untreated control.

2. Fixation and Permeabilization: a. Gently wash the cells twice with PBS. b. Fix the cells with

4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for

5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at

room temperature. e. Wash the cells three times with PBS for 5 minutes each.

3. Blocking: a. Add the Duolink® Blocking Solution to each coverslip and incubate in a humidity

chamber for 1 hour at 37°C.

4. Primary Antibody Incubation: a. Dilute the primary antibodies (anti-LRP8 and anti-Dab1) in

the Duolink® Antibody Diluent to their optimal concentration (determined by titration). b.

Aspirate the blocking solution and add the primary antibody mixture to the coverslips. c.

Incubate overnight at 4°C in a humidity chamber.

5. PLA Probe Incubation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5

minutes each. b. Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in the

Duolink® Antibody Diluent. c. Add the PLA probe solution to the coverslips and incubate for 1

hour at 37°C in a humidity chamber.
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6. Ligation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5 minutes each. b.

Prepare the ligation solution by diluting the Duolink® Ligase 1:40 in the provided Ligation

Buffer. c. Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a

humidity chamber.

7. Amplification: a. Wash the coverslips twice with Duolink® Wash Buffer A for 2 minutes each.

b. Prepare the amplification solution by diluting the Duolink® Polymerase 1:80 in the provided

Amplification Buffer. c. Add the amplification solution to the coverslips and incubate for 100

minutes at 37°C in a humidity chamber. Keep the samples protected from light from this point

forward.

8. Detection and Mounting: a. Wash the coverslips twice with Duolink® Wash Buffer B for 10

minutes each. b. Wash once with 0.01x Duolink® Wash Buffer B for 1 minute. c. Mount the

coverslips onto glass slides using Duolink® In Situ Mounting Medium with DAPI. d. Let the

slides dry at room temperature for at least 15 minutes before imaging.

9. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with

appropriate filters for DAPI and the chosen fluorophore (e.g., red). b. Quantify the number of

PLA signals per cell using image analysis software (e.g., ImageJ with the Blob analysis plugin

or specialized software). c. Normalize the PLA signal count to the number of cells (DAPI-

stained nuclei).

Signaling Pathways and Experimental Workflows
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Click to download full resolution via product page

Caption: LRP8 in the Reelin signaling pathway.

Proximity Ligation Assay (PLA) Experimental Workflow
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Caption: Workflow of the Proximity Ligation Assay.
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Logical Relationship of LRP8 Interactions and Cellular
Outcomes

LRP8 Dab1
interacts

Reelin
interacts

ApoE
interacts

Intracellular
Signaling Cascade

Neuronal
Development

Synaptic
Plasticity

Disease
Pathogenesis

Click to download full resolution via product page

Caption: LRP8 interactions and their cellular consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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